Amelparib is synthesized from various chemical precursors typical of small molecule drugs aimed at targeting specific enzymes involved in DNA repair. It falls under the classification of antineoplastic agents, which are substances used to treat cancer by inhibiting cell growth and proliferation.
The synthesis of Amelparib involves several key steps, typically starting from commercially available starting materials. The synthesis pathway may include:
The detailed synthetic route is proprietary and may vary among manufacturers, but it generally adheres to established organic synthesis protocols.
Amelparib has a complex molecular structure characterized by a specific arrangement of atoms that allows it to effectively bind to its target enzyme.
The three-dimensional conformation of Amelparib can be analyzed using computational chemistry tools, providing insights into its binding affinity and potential efficacy.
Amelparib undergoes various chemical reactions during its synthesis and metabolism:
These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of Amelparib in clinical settings.
Amelparib's mechanism of action centers on its role as an inhibitor of poly(ADP-ribose) polymerase 1:
This mechanism underscores the therapeutic potential of Amelparib in treating specific types of cancer.
Relevant data from stability studies indicate that Amelparib maintains its integrity under controlled conditions, which is essential for its use in clinical formulations.
Amelparib is primarily being explored for its applications in oncology:
Poly(ADP-ribose) polymerases (PARPs) constitute a family of 17 nuclear enzymes that catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD⁺) onto target proteins—a post-translational modification termed PARylation. This reaction generates branched poly(ADP-ribose) (PAR) chains that serve as critical signaling molecules in cellular homeostasis [5] [10]. Among PARP family members, PARP1 accounts for >90% of cellular PARylation activity and functions as the primary DNA damage sensor. Upon detecting single-strand breaks (SSBs) through its N-terminal zinc finger domains, PARP1 undergoes conformational activation, leading to:
PARP2 shares structural and functional overlap with PARP1, particularly in SSB repair and XRCC1 recruitment. However, PARP1-deficient cells retain ~10% of PAR synthesis activity, attributable to PARP2 [1] [10]. PARP3 contributes to SSB repair but exhibits distinct activation kinetics. The tankyrases (PARP5a/5b) regulate telomere maintenance through TERF1 PARylation, while other PARPs (e.g., PARP4, 6–17) have roles in vesicular trafficking, mitosis, and immune signaling [10].
Table 1: Functional Classification of Key PARP Enzymes
PARP Family Member | Primary Cellular Functions | Substrates/Targets |
---|---|---|
PARP1 (ARTD1) | SSB repair, BER, chromatin remodeling, transcriptional regulation | Histones, XRCC1, DNA-PK, p53 |
PARP2 (ARTD2) | Backup for PARP1 in SSB repair, mitotic progression | TRF2, XRCC1 |
PARP3 (ARTD3) | Mitotic spindle assembly, DSB repair via NHEJ | NuMA, histone H2B |
Tankyrase 1 (PARP5a) | Telomere elongation, Wnt signaling, GLUT4 vesicle trafficking | TRF1, NuMA, IRAP, Axin |
Tankyrase 2 (PARP5b) | Redundant functions with Tankyrase 1 | TRF1, Axin |
Physiologically, PARP1 hyperactivation under severe DNA damage induces parthanatos—a caspase-independent cell death pathway. This occurs via PAR-mediated mitochondrial permeability transition and apoptosis-inducing factor (AIF) release [6] [10]. PARP activity also correlates with mammalian longevity: Human leukocytes exhibit 5-fold higher PARP activity than rat cells, and centenarians show elevated PARP capacity compared to younger individuals [10].
Amelparib (JPI-289 free base; CAS# 1227156-72-0) is a potent, water-soluble, orally active small-molecule inhibitor targeting the catalytic domain of PARP1. Its chemical designation is 10-ethoxy-8-[(morpholin-4-yl)methyl]-2,3,4,6-tetrahydrobenzo[h][1,6]naphthyridin-5(1H)-one with the empirical formula C₁₉H₂₅N₃O₃ (molecular weight: 343.42 g/mol) [4] [8] [9]. Amelparib binds the NAD⁺-binding cleft of PARP1 with high specificity, exhibiting an IC₅₀ of 18.5 nM for enzyme inhibition and 10.7 nM for cellular PAR formation suppression [4] [9]. Key structural features underpinning its activity include:
Table 2: Structural-Activity Relationship of Amelparib
Structural Component | Role in PARP1 Inhibition | Biological Consequence |
---|---|---|
Benzonaphthyridinone scaffold | Competes with NAD⁺ at catalytic domain | Prevents PAR chain elongation |
Morpholinylmethyl group | Increases solubility and bioavailability; enables blood-brain barrier penetration | Facilitates IV/oral dosing; neuroprotective effects |
Ethoxy substitution | Stabilizes hydrophobic interactions within the PARP1 binding pocket | Enhances binding affinity (Ki < 10 nM) |
Amelparib induces PARP trapping—a mechanism where inhibited PARP1 remains bound to DNA SSBs, blocking replication fork progression. This leads to replication-associated double-strand breaks (DSBs) that require homologous recombination repair (HRR) for resolution [1] [5]. In BRCA-deficient cells lacking HRR capability, this results in synthetic lethality. Beyond oncology, Amelparib demonstrates neuroprotective potential in ischemic stroke models. Intravenous administration (10 mg/kg) reduced cerebral infarct volume by 53% in rats by suppressing hypoxia-induced PARP1 activation, HIF-1α accumulation, and caspase-3 cleavage [4] [9].
The PARP inhibitor timeline originated with the discovery of PARP enzymes in 1963, when Chambon et al. identified a nuclear enzyme synthesizing polyadenylic acid from nicotinamide mononucleotide [7] [10]. Key milestones include:
Early PARP inhibitors (e.g., olaparib, rucaparib, niraparib) targeted both PARP1 and PARP2. While clinically effective, their utility was limited by hematological toxicity (anemia, thrombocytopenia) attributable to PARP2 inhibition [1] [3]. This drove the development of PARP1-selective agents like Amelparib, which exhibits >100-fold selectivity for PARP1 over PARP2. Amelparib’s distinct chemical scaffold diverges from earlier inhibitors (e.g., olaparib’s phthalazinone core), enabling improved solubility and CNS penetration [4] [9]. Current research explores its application beyond oncology, including acute ischemic stroke, where PARP1 hyperactivation depletes NAD⁺/ATP pools [6] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7